molecular formula C23H34O2 B10767297 methyl (4Z,7Z,10E,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

methyl (4Z,7Z,10E,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

Cat. No.: B10767297
M. Wt: 342.5 g/mol
InChI Key: VCDLWFYODNTQOT-CRUNFYBJSA-N
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Description

Methyl (4Z,7Z,10E,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate is a polyunsaturated fatty acid methyl ester. It is known for its multiple double bonds, which are in the cis configuration except for the 10th position, which is in the trans configuration. This compound is a derivative of docosahexaenoic acid (DHA), a crucial omega-3 fatty acid found in fish oils and other marine sources.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z,7Z,10E,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate typically involves the esterification of docosahexaenoic acid. The process begins with the extraction of DHA from natural sources, followed by its conversion to the methyl ester form using methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound often involves large-scale extraction of DHA from fish oils, followed by purification and esterification. The process includes steps like saponification, extraction, and distillation to obtain high-purity DHA, which is then esterified to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl (4Z,7Z,10E,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form peroxides and other oxidation products, especially under exposure to air and light.

    Reduction: It can be reduced to form saturated or partially saturated fatty acid methyl esters.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Peroxides, aldehydes, and ketones.

    Reduction: Saturated fatty acid methyl esters.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl (4Z,7Z,10E,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (4Z,7Z,10E,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate involves its incorporation into cell membranes, where it influences membrane fluidity and receptor function. It can modulate signaling pathways related to inflammation and neuroprotection by interacting with specific molecular targets such as G-protein coupled receptors and ion channels .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4(Z),7(Z),10(Z),13(Z),16(Z)-docosapentaenoate
  • Methyl (4Z,7Z,10Z,13Z,16Z,19Z,22Z,25Z,28Z)-tetratriaconta-4,7,10,13,16,19,22,25,28-nonaenoate

Uniqueness

Methyl (4Z,7Z,10E,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate is unique due to its specific configuration of double bonds, which imparts distinct chemical and biological properties. Its trans configuration at the 10th position differentiates it from other similar compounds, affecting its reactivity and interaction with biological systems .

Properties

Molecular Formula

C23H34O2

Molecular Weight

342.5 g/mol

IUPAC Name

methyl (4Z,7Z,10E,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

InChI

InChI=1S/C23H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17,19-20H,3,6,9,12,15,18,21-22H2,1-2H3/b5-4-,8-7-,11-10-,14-13+,17-16-,20-19-

InChI Key

VCDLWFYODNTQOT-CRUNFYBJSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C/C/C=C\C/C=C\CCC(=O)OC

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC

Origin of Product

United States

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